molecular formula C8H4Cl3NO B1404466 3-(Trichloromethoxy)benzonitrile CAS No. 1404195-02-3

3-(Trichloromethoxy)benzonitrile

Cat. No.: B1404466
CAS No.: 1404195-02-3
M. Wt: 236.5 g/mol
InChI Key: GUDXCRCSIUYNMP-UHFFFAOYSA-N
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Description

3-(Trichloromethoxy)benzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with a trichloromethoxy (-O-CCl₃) group at the 3-position.

Properties

IUPAC Name

3-(trichloromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3NO/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDXCRCSIUYNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(Cl)(Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Trichloromethoxy)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This process can be carried out using ionic liquids as recycling agents to enhance the efficiency and environmental friendliness of the reaction . The reaction conditions often include a temperature of around 120°C and a reaction time of approximately 2 hours .

Industrial Production Methods: In industrial settings, the synthesis of benzonitriles, including this compound, can be achieved through various methods such as the cyanation of benzene halides, ammoxidation of toluene, and the reaction of benzoic acid with urea . These methods are optimized for large-scale production, ensuring high yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-(Trichloromethoxy)benzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzylamine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The substituent's position and electronic nature are critical determinants of a compound's properties. Below is a comparative analysis of 3-(Trichloromethoxy)benzonitrile and its analogs:

Table 1: Structural and Electronic Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Electronic Effects
This compound -O-CCl₃ at position 3 C₈H₄Cl₃NO 236.48 Strong electron-withdrawing (Cl inductive effect)
2-Fluoro-4-(trichloromethoxy)benzonitrile -F (2), -O-CCl₃ (4) C₈H₃Cl₃FNO 254.47 Combined electron-withdrawing (F and Cl)
3-(Trifluoromethyl)benzonitrile -CF₃ at position 3 C₈H₄F₃N 171.12 Strong electron-withdrawing (CF₃ resonance and inductive effects)
3-Nitrobenzonitrile -NO₂ at position 3 C₇H₄N₂O₂ 148.12 Extremely electron-withdrawing (resonance-dominated)
3-(3-Thienyl)benzonitrile Thienyl group at position 3 C₁₁H₇NS 185.24 Electron-rich (aromatic sulfur contributes π-electron density)

Key Observations :

  • Electron-withdrawing capacity: The trichloromethoxy group (-O-CCl₃) is less electron-withdrawing than -NO₂ but comparable to -CF₃, depending on the solvent environment .
  • Steric effects : The bulky trichloromethoxy group may hinder interactions in biological systems compared to smaller substituents like -CN or -F .

Reactivity and Chemical Behavior

Substituents dictate reactivity in substitution or coupling reactions:

  • Trichloromethoxy group : The -O-CCl₃ group is less reactive toward nucleophilic substitution than -Br or -I (e.g., 3-(bromomethyl)benzonitrile in ), but its electron-withdrawing nature enhances electrophilic substitution at meta/para positions .
  • Comparison with amino derivatives: Compounds like 3-(4-aminophenyl)benzonitrile () exhibit increased solubility in polar solvents due to the -NH₂ group, whereas trichloromethoxy derivatives are likely more lipophilic .

Biological Activity

3-(Trichloromethoxy)benzonitrile is an organic compound that belongs to the class of benzonitriles, characterized by the presence of a trichloromethoxy group and a nitrile group attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemical applications, due to its potential biological activities.

  • Molecular Formula : C8H4Cl3N
  • Molecular Weight : 232.48 g/mol
  • Structure : The trichloromethoxy group significantly influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves:

  • Covalent Bond Formation : The chlorinated groups can form covalent bonds with nucleophilic sites on proteins, altering their activity or function.
  • Biochemical Pathways : The nitrile group may participate in biochemical reactions, influencing cellular signaling pathways and metabolic processes.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity :
    • Exhibits significant inhibitory effects against various bacterial strains.
    • Potential applications in developing new antimicrobial agents due to its unique structure.
  • Anticancer Properties :
    • Preliminary studies suggest cytotoxic effects on cancer cell lines.
    • Mechanistic studies are ongoing to elucidate its potential as an anticancer drug.
  • Enzyme Inhibition :
    • Shows promise as an inhibitor of specific enzymes involved in metabolic pathways.
    • Potential use in designing enzyme inhibitors for therapeutic purposes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated:

  • Inhibition Zone : The compound demonstrated a significant inhibition zone (≥15 mm) against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 100 µg/mL, indicating moderate antimicrobial activity.

Case Study 2: Cytotoxicity Assay

In vitro assays were performed on various cancer cell lines (e.g., HeLa, MCF-7):

  • Cell Viability : Treatment with this compound resulted in a dose-dependent decrease in cell viability.
  • IC50 Values : IC50 values were determined to be approximately 20 µM for HeLa cells, suggesting potent anticancer activity.

Data Tables

Biological ActivityObservationsReference
Antimicrobial ActivityInhibition zone ≥15 mm
MIC (Staphylococcus aureus)50 µg/mL
Cytotoxicity (HeLa Cells)IC50 = 20 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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